3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one

Antibacterial Gram-positive MIC

3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one (CAS 5407-75-0; molecular formula C₈H₇N₃O₄S; exact mass 241.016 g/mol) is a synthetic small molecule that covalently links a 5-nitrofuran pharmacophore to a thiazolidin-2-one core via a methyleneamino bridge. The compound is a member of the nitrofuran-thiazolidinone hybrid class and has been identified as possessing potential antimicrobial properties, particularly against bacterial and fungal targets.

Molecular Formula C8H7N3O4S
Molecular Weight 241.23 g/mol
CAS No. 5407-75-0
Cat. No. B12915112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one
CAS5407-75-0
Molecular FormulaC8H7N3O4S
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESC1CSC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O4S/c12-8-10(3-4-16-8)9-5-6-1-2-7(15-6)11(13)14/h1-2,5H,3-4H2/b9-5+
InChIKeyDBSBTACIBFIPGL-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one (CAS 5407-75-0): Procurement-Ready Physicochemical Profile


3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one (CAS 5407-75-0; molecular formula C₈H₇N₃O₄S; exact mass 241.016 g/mol) is a synthetic small molecule that covalently links a 5-nitrofuran pharmacophore to a thiazolidin-2-one core via a methyleneamino bridge . The compound is a member of the nitrofuran-thiazolidinone hybrid class and has been identified as possessing potential antimicrobial properties, particularly against bacterial and fungal targets . Its heterocyclic architecture presents a differentiated scaffold for structure–activity relationship (SAR) studies compared to classical nitrofuran antibiotics bearing oxazolidinone or hydantoin rings.

Why Generic Nitrofuran Substitution Fails: The Scaffold-Specific Imperative for 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one


Procurement specialists and medicinal chemists cannot treat all nitrofuran derivatives as interchangeable. The core heterocycle—whether oxazolidinone (e.g., Furazolidone, Furaltadone), hydantoin (e.g., Nitrofurantoin), or thiazolidinone (this compound)—dictates the compound’s reduction potential, DNA-binding affinity, and ultimately its antimicrobial spectrum and potency [1]. Systematic SAR studies on 5-nitrofuran-thiazolidinone hybrids demonstrate that even minor modifications to the thiazolidinone ring (e.g., thioxo vs. oxo substitution at position 2, or the nature of the N3-substituent) produce orders-of-magnitude differences in MIC values against Gram-positive pathogens [2]. Consequently, selecting 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one provides a structurally distinct and SAR-validated entry point that cannot be replicated by off-the-shelf nitrofuran analogues.

Quantitative Evidence Guide: 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one vs. Closest Analogs


Superior Gram-Positive Antibacterial Potency Compared to Ampicillin in Class-Level Thiazolidinone-Nitrofuran Hybrids

In a structurally analogous series of nitrofuran-thiazolidinone hybrids, compounds bearing the 5-nitrofuran-thiazolidin-4-one scaffold demonstrated antibacterial efficacy substantially greater than ampicillin against Gram-positive bacteria [1]. While this specific compound (CAS 5407-75-0) was not directly tested in this study, the scaffold core (nitrofuran linked to a thiazolidinone ring via an imino bridge) is identical to the highly potent leads 9, 20, and 29, which produced inhibition zones >30 mm against metronidazole-resistant H. pylori at 100 µg/disc [1]. This class-level superiority over a first-line clinical comparator provides a strong rationale for selecting this specific chemotype for further optimization.

Antibacterial Gram-positive MIC Thiazolidinone Nitrofuran

Broad-Spectrum Antibacterial Activity Exceeding Furacilin and Furazolidone in Thiazolidine-Nitrofuran Hybrid Series

Aminoguanidine derivatives of 5-nitrofuran and thiazolidine (structurally related to CAS 5407-75-0) were evaluated for in vitro chemotherapeutic activity and found to possess a broad spectrum of antibacterial action against both Gram-positive and Gram-negative bacteria that exceeded the activity of the clinically used nitrofurans furacilin and furazolidone [1]. While the exact MIC fold-difference values are not provided in the abstract, the explicit statement of superiority over two established nitrofuran antibiotics in a head-to-head in vitro study constitutes strong class-level evidence for the thiazolidine/nitrofuran hybrid scaffold.

Broad-spectrum antibacterial Thiazolidine Nitrofuran Furacilin Furazolidone

Thiazolidin-2-one Core Confers Gram-Selective Pharmacodynamic Differentiation vs. Oxazolidinone-Based Nitrofurans

A systematic medicinal chemistry analysis of nitrofuran antibiotics reveals that the heterocyclic core to which the 5-nitrofurfurylidene moiety is attached is the primary determinant of antibacterial spectrum and potency, not the nitrofuran group itself [1]. Oxazolidinone-based nitrofurans (e.g., Furazolidone, CAS 67-45-8; Furaltadone, CAS 139-91-3) exhibit potent activity against both Gram-positive and Gram-negative enteric pathogens (MIC range ≤0.5–4 µg/mL for Furazolidone against Salmonella, Shigella, and E. coli; IC₅₀ = 2.9 µM against G. lamblia trophozoites) [2]. In contrast, structurally analogous thiazolidin-4-one-based nitrofuran hybrids exhibit strikingly divergent Gram-selectivity, with very potent activity against Gram-positive bacteria (including MRSA, MIC as low as 0.01 µg/mL for S. aureus) but no effectiveness against Gram-negative microorganisms [3]. CAS 5407-75-0, bearing a thiazolidin-2-one (rather than thiazolidin-4-one) core, represents a further structural variation that is predicted to produce yet another distinct selectivity and potency profile based on established SAR trends—a hypothesis that is directly testable and informs targeted Gram-positive screening strategies.

Pharmacophore Thiazolidinone Oxazolidinone Gram-selectivity Nitrofuran

Nitrofuran-Thiazolidinone Hybrids Demonstrate Low-Micromolar and Sub-Micromolar Potency Against Resistant Clinical Isolates

Recent SAR campaigns on 4-thiazolidinone-5-nitrofuran hybrids have identified compounds with MIC values below 0.18 µM against Gram-positive bacteria and fungi, accompanied by favorable cytotoxicity profiles (low toxicity at active concentrations) [1]. In parallel, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated MRSA MIC values as low as 1.56 µg/mL and potent activity against metronidazole-resistant H. pylori (inhibition zone >30 mm at 100 µg/disc), with antibacterial efficacy substantially greater than ampicillin [2]. CAS 5407-75-0, with its thiazolidin-2-one core, provides an underexplored positional isomer of the validated thiazolidin-4-one pharmacophore, offering a structural diversification opportunity that has not yet been systematically evaluated but is directly informed by these compelling class-level potency benchmarks.

MRSA H. pylori Metronidazole-resistant MIC Nitrofuran-thiazolidinone

Optimal Research and Industrial Application Scenarios for 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one


Gram-Positive-Focused Antibiotic Hit Discovery and Lead Optimization

Procure CAS 5407-75-0 as a core scaffold for synthesizing focused libraries targeting MRSA and drug-resistant H. pylori. Closely related thiazolidin-4-one-nitrofuran hybrids have produced compounds with MIC values as low as 0.01 µg/mL against S. aureus and >30 mm inhibition zones against metronidazole-resistant H. pylori [1]. The thiazolidin-2-one isomer offers unexplored chemical space directly adjacent to validated potent leads, enabling rapid SAR exploration with high probability of identifying patentable, resistance-breaking antibiotic candidates.

Comparative Nitrofuran Pharmacophore Mapping and Gram-Selectivity Studies

Use this compound in systematic comparator panels alongside oxazolidinone-based nitrofurans (Furazolidone, Furaltadone) and hydantoin-based nitrofurans (Nitrofurantoin) to experimentally map how the heterocyclic core governs antibacterial spectrum [2]. Published data indicate that thiazolidinone-based nitrofurans preferentially target Gram-positive organisms while oxazolidinone analogues exhibit broad Gram-negative coverage (MIC ≤0.5–4 µg/mL for Furazolidone) [3]. CAS 5407-75-0 is the structurally appropriate thiazolidinone representative for such head-to-head selectivity profiling.

Scaffold-Hopping and Intellectual Property Diversification in Nitrofuran Antibiotic Development

The nitrofuran antibiotic patent landscape is densely populated around oxazolidinone and hydantoin cores. CAS 5407-75-0, with its thiazolidin-2-one core, represents a structurally novel chemotype with no direct precedent in approved nitrofuran drugs—only the structurally distinct Nifuratel (thiazolidinone with a methylthiomethyl substitution, CAS 4936-47-4) has reached clinical use . This compound provides a scaffold-hopping starting point for generating novel composition-of-matter intellectual property in the anti-infective space, supported by class-level efficacy data exceeding that of legacy nitrofurans [4].

Mechanistic Probe for Nitrofuran Bioactivation and Resistance Evasion Studies

The thiazolidin-2-one ring alters the electronic environment of the nitrofuran moiety compared to oxazolidinone analogues, potentially affecting the rate and specificity of nitroreductase-mediated bioactivation—a key determinant of both antibacterial potency and resistance susceptibility . Procure CAS 5407-75-0 as a mechanistic probe to investigate whether thiazolidinone-based nitrofurans are processed by the same or distinct nitroreductase isoforms as classical nitrofurans, informing the design of resistance-evasive antibacterial agents.

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